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Compound of Interest |

Compound Name: C12H8CIF3N402S
CAS No.: 872629-47-5
Cat. No.: B2405890

Subject: Tovorafenib Intermediate (Oxime Precursor) CAS Registry Number: 1095823-58-7
Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-
thiazole-5-carboxamide

Executive Summary

CAS 1095823-58-7 is a specialized pharmaceutical intermediate functioning as the oxime
precursor in the synthetic pathway of Tovorafenib (TAK-580), a type Il BRAF kinase inhibitor
used in treating pediatric low-grade gliomas.

From a process chemistry perspective, this molecule represents a Critical Quality Attribute
(CQA) checkpoint.[1] Its formation marks the successful installation of the oxime functionality,
which serves as the handle for the subsequent stereoselective reduction to the chiral amine
pharmacophore.[1] Control of this intermediate's purity is essential to prevent "carry-over"
impurities that could compromise the enantiomeric excess (ee) of the final drug substance.

Chemical Identity & Structural Analysis[2]
Nomenclature & Identifiers
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Property Detail

CAS Number 1095823-58-7

N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-
IUPAC Name o ] ]
(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide

Tovorafenib Impurity 6; Tovorafenib Oxime
Common Ref. ]
Intermediate

Molecular Formula C12HsCIF3N402S

Molecular Weight 364.73 g/mol
CC(=NO)c1sc(cn1)C(=0)Nc2cc(c(Clen2)C(F

SMILES (=NO)c1sc(cn1)C(=0) (c(Clen2)C(F)

(F)F

Structural Features

The molecule comprises three distinct domains critical for its physicochemical behavior:
o Thiazole Core: A central 5-membered aromatic ring providing structural rigidity.

o Pyridine Moiety: Substituted with electron-withdrawing groups (-Cl, -CF3), significantly
reducing the basicity of the pyridine nitrogen and increasing lipophilicity.[1]

e Oxime Functionality: The =N-OH group introduces hydrogen bond donor/acceptor capability,
influencing crystal packing and solubility.[1]

Physicochemical Profiling
Solid-State Properties

o Appearance: White to off-white crystalline solid.[2]
» Melting Point: High-melting solid (Predicted range: 220-250°C, decomposition likely near

melt).[1] Note: Oximes typically exhibit higher melting points than their ketone precursors
due to intermolecular hydrogen bonding.
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 Crystallinity: High propensity for polymorphism.[1] The oxime hydroxyl group can form
dimers or polymeric H-bond networks in the crystal lattice.

Solution Properties

o Solubility Profile:

[e]

Water: Practically insoluble (< 0.1 mg/mL).

o

DMSO/DMF: Freely soluble (> 50 mg/mL).

[¢]

Methanol/Ethanol: Sparingly soluble.[1]

[¢]

Dichloromethane: Soluble.[1][2]

e Lipophilicity (LogP): ~2.8 (Predicted). The trifluoromethyl and chloro groups drive high
lipophilicity, while the amide and oxime provide polar balance.[1]

e Acidity (pKa):
o Oxime OH: ~10.5 (Weakly acidic).
o Amide NH: ~11.0 (Very weakly acidic due to electron-deficient pyridine ring).

o Pyridine N: Non-basic (pKa < 1.0) due to strong electron withdrawal by -CFs and -ClI.

Synthetic Context & Formation

Understanding the origin of CAS 1095823-58-7 is vital for impurity tracking. It is generated via
the condensation of hydroxylamine with the corresponding ketone.

Condensation
EtOH/Pyridine)

Ketone Precursor
(CAS 1095825-46-9)

Hydroxylamine Ny-=~"""""
(NH20H)

Asymmetric
Reduction

Chiral Amine Coupling Tovorafenib
(CAS 1095823-62-3) (Final Drug)

CAS 1095823-58-7
(Oxime Intermediate)
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Figure 1: Synthetic pathway illustrating the role of CAS 1095823-58-7 as the pivotal oxime
intermediate converting the ketone to the chiral amine.[3]

Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)

Objective: Quantify CAS 1095823-58-7 levels in Tovorafenib process streams.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 um).[1]
o Mobile Phase A: 0.1% Phosphoric Acid in Water.
» Mobile Phase B: Acetonitrile.[1]
o Gradient:
o 0-2 min: 10% B
o 2-15 min: 10% — 90% B (Linear Ramp)
o 15-20 min: 90% B
e Flow Rate: 1.0 mL/min.[1]
e Detection: UV at 254 nm (Pyridine/Thiazole absorption max).

e Retention Time Logic: The Oxime (CAS 1095823-58-7) will elute after the more polar amine
product but before the highly lipophilic ketone precursor (due to the H-bonding capability of
the OH group).

Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation of the oxime geometry (E/Z isomerism).

e Solvent: DMSO-de.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b2405890?utm_src=pdf-body-img
https://farmaciajournal.com/arhiva/201502/art-02-Oniga_171-178.pdf
https://newdrugapprovals.org/2024/05/10/tovorafenib/
https://newdrugapprovals.org/2024/05/10/tovorafenib/
https://newdrugapprovals.org/2024/05/10/tovorafenib/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2405890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Key Signals:
o 011.5-12.0 ppm (s, 1H): Oxime -OH. Disappears on D20 shake.
o 0 10.5 ppm (s, 1H): Amide -NH.[1]
o 9 8.5-9.0 ppm: Pyridine and Thiazole aromatic protons.
o 0 2.2-2.3 ppm (s, 3H): Methyl group adjacent to the oxime.[1]

« Interpretation: The presence of a single set of peaks indicates a single geometric isomer
(typically the E-isomer is thermodynamically favored). Splitting of the methyl signal suggests
an E/Z mixture.[1]

Mass Spectrometry (LC-MS)

« lonization: Electrospray lonization (ESI), Positive Mode.[1]
e Parent lon: [M+H]* = 365.7 m/z.
e Fragmentation Pattern:

o Loss of -OH (M-17).

o Cleavage of the amide bond yielding the thiazole fragment and the aminopyridine
fragment.

Handling & Stability

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Oximes can undergo
Beckmann rearrangement or hydrolysis under acidic/thermal stress.[1]

» Light Sensitivity: Protect from light.[1] Halogenated heterocycles can be photosensitive.[1]

o Safety: Treat as a potent toxicant. The trifluoromethyl-pyridine moiety is associated with high
biological activity. Use full PPE (gloves, respirator) in a fume hood.[1]
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¢ PubChem Compound Summary. Tovorafenib.[1][2][4][5][6][7][8] National Center for
Biotechnology Information.[1] Available at: [Link]

+ Day One Biopharmaceuticals. Tovorafenib (Ojemda) Prescribing Information. US Food and
Drug Administration.[1] Available at: [Link]

+ World Intellectual Property Organization (WIPO). Patent WO2009006389: Compounds
useful as Raf Kinase Inhibitors.[1] (Original synthesis describing the oxime intermediate
pathway). Available at: [Link]

+ SynZeal Research. Tovorafenib Impurities and Standards. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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